An In-depth Technical Guide to 1-methyl-1H-indole-6-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-methyl-1H-indole-6-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-methyl-1H-indole-6-carboxylic acid is a heterocyclic compound that has garnered significant interest within the scientific community. As a derivative of the indole scaffold, a privileged structure in medicinal chemistry, this molecule serves as a versatile building block for the synthesis of complex organic molecules.[1] Its unique electronic and structural features make it a crucial intermediate in the development of novel pharmaceuticals, particularly for neurological disorders, as well as in the fields of materials science and biochemical research.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.
Chemical Structure and Physicochemical Properties
The foundational structure of 1-methyl-1H-indole-6-carboxylic acid consists of a bicyclic structure, featuring a fusion of a benzene ring and a pyrrole ring, with a methyl group at the N1 position of the indole ring and a carboxylic acid group at the C6 position.
Structural Information:
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2D Structure:
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3D Conformer:
The key physicochemical properties of 1-methyl-1H-indole-6-carboxylic acid are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [2][3][4] |
| Molecular Weight | 175.18 g/mol | [2][3][4] |
| IUPAC Name | 1-methyl-1H-indole-6-carboxylic acid | [2] |
| CAS Number | 202745-73-1 | [2][3] |
| Appearance | Solid | |
| Melting Point | Data not available | |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol and methanol. | Inferred from related compounds[5] |
| InChI Key | DJQOGNYSBOIJKE-UHFFFAOYSA-N | [2][4] |
| SMILES | CN1C=C(C2=C1C=C(C=C2)C(=O)O) | [4] |
Spectroscopic Data
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¹H NMR: Expected signals would include a singlet for the N-methyl protons (around 3.7-3.9 ppm), distinct aromatic protons on the indole ring, and a downfield signal for the carboxylic acid proton.
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¹³C NMR: The spectrum would show ten distinct carbon signals, including those for the methyl group, the aromatic carbons of the indole ring, and a characteristic signal for the carbonyl carbon of the carboxylic acid (typically in the 165-175 ppm range).
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Infrared (IR) Spectroscopy: Key absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), and C-H and C=C stretching vibrations from the aromatic and methyl groups.
Synthesis of 1-methyl-1H-indole-6-carboxylic acid
A common synthetic route to 1-methyl-1H-indole-6-carboxylic acid involves a two-step process starting from methyl indole-6-carboxylate. This involves the N-methylation of the indole ring followed by the hydrolysis of the methyl ester to the carboxylic acid.
Experimental Protocol:
Step 1: N-methylation of Methyl indole-6-carboxylate
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl indole-6-carboxylate in a suitable anhydrous solvent like dimethylformamide (DMF).
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Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0°C. Allow the mixture to stir for approximately 30 minutes to ensure complete deprotonation of the indole nitrogen.
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Methylation: Introduce a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
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Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography to yield methyl 1-methyl-1H-indole-6-carboxylate.
Step 2: Hydrolysis of Methyl 1-methyl-1H-indole-6-carboxylate
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Reaction Setup: Dissolve the methyl 1-methyl-1H-indole-6-carboxylate from the previous step in a mixture of solvents such as tetrahydrofuran (THF), methanol, and water.[6]
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Hydrolysis: Add an excess of a base, like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.[6]
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Heating: Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).
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Workup: Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.
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Acidification: Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms.[6]
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Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-methyl-1H-indole-6-carboxylic acid.
Caption: Key application areas of 1-methyl-1H-indole-6-carboxylic acid.
Safety and Handling
1-methyl-1H-indole-6-carboxylic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements: [2]* H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust.
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Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.
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First Aid:
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If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.
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If on skin: Wash with plenty of soap and water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.
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Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
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PrepChem. (n.d.). Synthesis of indole-6-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-1H-indole-6-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
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Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 1-methyl-1H-indole-6-carboxylic acid. Retrieved from [Link]
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eCrystals - University of Southampton. (2008). 1-Methyl-1H-indole-6-carboxylic acid. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-Methyl-1H-indole-6-carboxylic acid | C10H9NO2 | CID 19819261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1-methyl-1H-indole-6-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
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